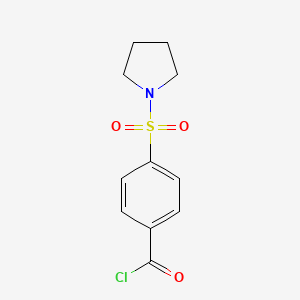

4-(Pyrrolidin-1-ylsulfonyl)benzoyl chloride

Description

4-(Pyrrolidin-1-ylsulfonyl)benzoyl chloride (CAS: 23965-96-0) is a benzoyl chloride derivative featuring a pyrrolidine sulfonyl group at the para position of the benzene ring. Its molecular formula is C₁₁H₁₂ClNO₃S, with a molecular weight of 273.74 g/mol . This compound is primarily utilized in organic synthesis, particularly in the formation of amides, polymers, and pharmacologically active molecules. The pyrrolidine sulfonyl moiety introduces both electron-withdrawing (sulfonyl group) and steric (pyrrolidine ring) effects, distinguishing it from other benzoyl chloride derivatives.

Properties

IUPAC Name |

4-pyrrolidin-1-ylsulfonylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO3S/c12-11(14)9-3-5-10(6-4-9)17(15,16)13-7-1-2-8-13/h3-6H,1-2,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFGJTXSHQFLFGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Pyrrolidin-1-ylsulfonyl)benzoyl chloride can be synthesized through a multi-step process involving the reaction of 4-chlorobenzoyl chloride with pyrrolidine and sulfonyl chloride. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The reaction conditions often involve stirring the mixture at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-(Pyrrolidin-1-ylsulfonyl)benzoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles such as amines or alcohols.

Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding benzoic acid derivative.

Coupling Reactions: It can be used in coupling reactions such as the Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.

Catalysts: Palladium catalysts are often used in coupling reactions.

Solvents: Dichloromethane, tetrahydrofuran, and toluene are commonly used solvents.

Major Products

Substituted Benzoyl Derivatives: Depending on the nucleophile used, various substituted benzoyl derivatives can be formed.

Benzoic Acid Derivatives: Hydrolysis of the compound yields benzoic acid derivatives.

Scientific Research Applications

Synthetic Applications

1. Acylation Reagent

The benzoyl chloride group in 4-(Pyrrolidin-1-ylsulfonyl)benzoyl chloride allows it to act as an acylating agent. This property is fundamental in organic synthesis for introducing acyl groups into various substrates, leading to the formation of esters and amides. The compound's reactivity is primarily attributed to the nucleophilic acyl substitution reactions that can be facilitated by the sulfonamide functionality.

2. Building Block in Drug Development

This compound serves as a building block for synthesizing biologically active molecules. Its structural features make it suitable for modifications that can enhance biological activity or selectivity against specific targets in drug discovery .

Biological Applications

1. Medicinal Chemistry

The presence of the pyrrolidine ring suggests significant applications in medicinal chemistry. Pyrrolidine derivatives are known for their involvement in various biological processes, including their role as scaffolds for designing new drugs targeting specific receptors or enzymes. For instance, compounds derived from pyrrolidine have shown promise as inhibitors for glycine transporters, which are relevant in treating neurological disorders .

2. Anticancer Activity

Recent studies have indicated that pyrrolidine-based compounds can exhibit anticancer properties by acting as antagonists to certain chemokine receptors involved in tumor metastasis. For example, derivatives of this compound have been explored for their potential in inhibiting the CXCR4 receptor, which plays a crucial role in cancer cell migration and metastasis .

Case Studies

Comparative Analysis with Related Compounds

The unique structure of this compound distinguishes it from other similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-(Morpholine-4-sulfonyl)benzoyl chloride | Morpholine ring instead of pyrrolidine | Different ring structure affects reactivity |

| 4-Chlorobenzoyl chloride | Lacks the pyrrolidine and sulfonamide moiety | Simpler structure; mainly used as an acylating agent |

| N-Ethyl-N-(4-sulfonylphenyl)acetamide | Contains an acetamide instead of benzoyl | Exhibits different biological activities |

Mechanism of Action

The mechanism of action of 4-(pyrrolidin-1-ylsulfonyl)benzoyl chloride involves its reactivity as an acylating agent. The compound can react with nucleophiles to form acylated products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile. For example, in biological systems, the compound may acylate proteins or other biomolecules, affecting their function and activity .

Comparison with Similar Compounds

Structural and Electronic Features

The table below compares key structural attributes of 4-(pyrrolidin-1-ylsulfonyl)benzoyl chloride with analogous compounds:

Key Observations :

- Electron Effects: The sulfonyl group in the target compound is electron-withdrawing, akin to nitro groups, enhancing electrophilicity at the carbonyl carbon.

- Molecular Weight : The pyrrolidine sulfonyl group increases molecular weight significantly compared to methoxy or nitro derivatives, impacting solubility and volatility.

Reactivity in Amide Bond Formation

Benzoyl chlorides react with amines to form benzamides. The reactivity varies based on substituents:

- 4-Nitrobenzoyl chloride reacts rapidly due to strong electron-withdrawing effects, facilitating nucleophilic acyl substitution .

- 4-Methoxybenzoyl chloride exhibits lower reactivity due to electron-donating methoxy groups .

- This compound : The sulfonyl group enhances reactivity, but steric hindrance from the pyrrolidine ring may moderate reaction rates. This balance makes it suitable for controlled syntheses, such as dopamine receptor ligands where steric effects influence receptor binding .

Biological Activity

4-(Pyrrolidin-1-ylsulfonyl)benzoyl chloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. This article explores its biological activity, mechanisms of action, and applications based on recent research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring linked to a sulfonyl group and a benzoyl chloride moiety. This unique combination of functional groups is believed to contribute to its distinct biological properties.

| Feature | Description |

|---|---|

| Chemical Formula | CHClNOS |

| Molecular Weight | 253.73 g/mol |

| Functional Groups | Pyrrolidine, sulfonyl, benzoyl chloride |

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit the activity of the aldo-keto reductase enzyme AKR1C3, which is implicated in the progression of various cancers, including prostate and breast cancers .

In vitro studies have demonstrated that derivatives of this compound can effectively reduce cell viability in cancer cell lines. For instance, one study reported an IC value of 18 μM against human breast cancer cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In studies comparing it with known antibiotics, it demonstrated potent activity against Staphylococcus aureus with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . This suggests its potential as a lead compound for developing new antibacterial agents.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It may inhibit certain kinases or proteases, disrupting cellular signaling pathways crucial for disease progression. Additionally, the sulfonyl group may facilitate interactions with enzymes or receptors, modulating their activity and influencing biochemical pathways.

Case Study 1: Inhibition of AKR1C3

A study focused on the synthesis and structure-activity relationships of pyrrolidin-1-ylsulfonyl derivatives found that compounds similar to this compound effectively inhibited AKR1C3, leading to reduced proliferation in cancer cells . The results highlighted its potential as a therapeutic agent in oncology.

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial efficacy of various pyrrole derivatives, including those related to this compound. The results indicated that these compounds exhibited significant antibacterial activity against multiple strains of bacteria, reinforcing their potential as novel antimicrobial agents .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 4-(Morpholine-4-sulfonyl)benzoyl chloride | Morpholine ring instead of pyrrolidine | Varies; less potent than pyrrolidine analogs |

| N-Ethyl-N-(4-sulfonylphenyl)acetamide | Acetamide instead of benzoyl | Different spectrum of biological activities |

| Pyrrole Benzamide Derivatives | Various substitutions on pyrrole | Notable antibacterial activity |

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 4-(Pyrrolidin-1-ylsulfonyl)benzoyl chloride, and what precautions are necessary during synthesis?

- Methodology : The compound can be synthesized via sulfonation of 4-chlorobenzoyl chloride followed by reaction with pyrrolidine. A two-step approach is recommended:

Sulfonation : React 4-chlorobenzoyl chloride with chlorosulfonic acid under controlled anhydrous conditions (0–5°C) to form the sulfonyl chloride intermediate.

Amination : Treat the intermediate with pyrrolidine in dichloromethane, using a base like triethylamine to neutralize HCl byproducts .

- Precautions : Use inert atmosphere (N₂/Ar) to prevent hydrolysis, as benzoyl chlorides are moisture-sensitive. Monitor reaction progress via TLC or LC-MS to avoid over-sulfonation .

Q. How should this compound be stored to prevent degradation, and what are the indicators of compound instability?

- Storage : Store under inert gas (argon) at –20°C in airtight, amber glass vials with molecular sieves to adsorb moisture. Avoid exposure to humidity or protic solvents .

- Instability Indicators : Hazy appearance (hydrolysis to carboxylic acid), gas evolution (HCl release), or discoloration (decomposition). Confirm purity via ¹H NMR (disappearance of the acyl chloride peak at ~170 ppm) .

Q. What are the primary reactivity characteristics of this compound in nucleophilic acyl substitution reactions?

- Reactivity Profile : The sulfonyl group is electron-withdrawing, enhancing the electrophilicity of the carbonyl carbon. It reacts efficiently with:

- Amines : Forms stable sulfonamides under mild conditions (0°C to RT, DCM solvent).

- Alcohols/Phenols : Requires catalytic DMAP or pyridine to activate the acyl chloride .

Advanced Research Questions

Q. In multi-step syntheses involving this compound, how can researchers troubleshoot low acylation yields caused by competing side reactions?

- Optimization Strategies :

- Temperature Control : Perform reactions at –10°C to slow hydrolysis while maintaining nucleophile activity.

- Coupling Agents : Add 1-hydroxybenzotriazole (HOBt) to stabilize reactive intermediates in amide couplings .

- Workup : Extract unreacted starting material with cold NaHCO₃ solution to isolate products .

- Data Contradiction Analysis : Discrepancies in yields may arise from varying purity of the acyl chloride. Pre-purify via distillation or recrystallization before use .

Q. What advanced spectroscopic methods are required to unambiguously confirm the structure of derivatives synthesized from this compound?

- Structural Confirmation :

- 2D NMR (HSQC, HMBC) : Correlate the sulfonyl group’s ³¹P NMR signal (if applicable) with adjacent protons to confirm regiochemistry .

- HRMS : Use electrospray ionization (ESI) to verify molecular ion peaks with <2 ppm mass accuracy.

- IR Spectroscopy : A strong S=O stretch (~1350 cm⁻¹) and C=O stretch (~1770 cm⁻¹) confirm functional group integrity .

Q. How does the steric and electronic environment of the pyrrolidin-1-ylsulfonyl group influence the regioselectivity of cross-coupling reactions with this reagent?

- Steric Effects : The pyrrolidine ring introduces steric hindrance, favoring reactions at less hindered positions (e.g., para over meta in aromatic systems).

- Electronic Effects : The sulfonyl group withdraws electron density, directing electrophilic substitution to electron-rich regions. For Suzuki-Miyaura couplings, this enhances oxidative addition with Pd(0) catalysts .

- Case Study : In arylations, the sulfonyl group stabilizes transition states via resonance, improving yields in Pd-catalyzed couplings compared to non-sulfonylated analogs .

Methodological Recommendations

- Handling Sensitive Intermediates : Use Schlenk lines for moisture-sensitive steps .

- Analytical Validation : Combine HPLC (C18 column, acetonitrile/water gradient) with diode-array detection to monitor reaction progress and purity .

- Safety : Conduct reactions in a fume hood due to HCl gas release, and use PPE resistant to acyl chlorides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.